molecular formula C32H36NO4PS B6289449 (R)-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide CAS No. 2417456-70-1

(R)-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B6289449
CAS No.: 2417456-70-1
M. Wt: 561.7 g/mol
InChI Key: HTFPPZYPDKBJEA-RUCSKDCOSA-N
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Description

[S®]-N-(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenyl)methyl]-2-methyl-2-propanesulfinamide is a chiral phosphine ligand used in enantioselective organic chemical transformations . It has the CAS Number 2417456-70-1 and a molecular formula of C32H36NO4PS . The compound is off-white to light yellow in color and is sensitive to air, heat, and moisture .


Molecular Structure Analysis

The compound’s molecular structure is based on its molecular formula, C32H36NO4PS . It contains a chiral center, which means it can exist in different enantiomeric forms. These forms can be distinguished by their effect on plane-polarized light .


Physical and Chemical Properties Analysis

This compound is off-white to light yellow in color . It’s sensitive to air, heat, and moisture, and should be stored in a cold environment . The compound’s specific rotation can be determined using a polarimeter .

Scientific Research Applications

  • Catalysis and Asymmetric Hydrogenations : This compound, due to its phosphine component, plays a significant role in catalysis, particularly in asymmetric hydrogenations. Balogh et al. (2013) explored the use of similar diastereomers for rhodium-catalyzed asymmetric hydrogenations, achieving excellent enantioselectivity (Balogh et al., 2013). Brown et al. (1987) discussed the synthesis of chiral ligands containing dioxolane rings for use in asymmetric hydrogenations (Brown et al., 1987).

  • Ligand Synthesis and Characterization : The compound can be used for the synthesis of complex ligands. Chuong et al. (2013) worked on ditopic ligands featuring [P,S], [P,P], or [P,B] chelating pockets housed on a protected o-hydroquinone core, which is a related area of study (Chuong et al., 2013).

  • Organometallic Chemistry : This compound is also relevant in the field of organometallic chemistry. Gao et al. (2000) described the use of cationic rhodium complexes with chiral tetradentate ligands, which are akin to the compound , for enantioselective reduction of simple ketones (Gao et al., 2000).

  • Synthesis of Chiral Amines : Fernández et al. (2008) explored N-isopropylsulfinylimines, closely related to the compound , as intermediates in the synthesis of chiral amines, demonstrating their utility in asymmetric synthesis (Fernández et al., 2008).

  • Functionalized Ligand Synthesis : Stößel et al. (1996) focused on the synthesis of functionalized tripodal phosphine ligands, indicating the relevance of phosphine-based compounds in ligand design (Stößel et al., 1996).

  • Chiral Recognition and Stereoselectivity : Kashiwabara et al. (1980) discussed chiral recognition in catalytic hydrogenation using rhodium complexes of chiral aminophosphines, which is related to the structural and functional properties of the compound (Kashiwabara et al., 1980).

Properties

IUPAC Name

(R)-N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36NO4PS/c1-32(2,3)39(34)33-31(23-17-19-24(35-4)20-18-23)27-21-28(36-5)29(37-6)22-30(27)38(25-13-9-7-10-14-25)26-15-11-8-12-16-26/h7-22,31,33H,1-6H3/t31-,39+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFPPZYPDKBJEA-RUCSKDCOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@@H](C1=CC=C(C=C1)OC)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36NO4PS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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